molecular formula C16H14O6 B5803774 1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate

1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate

Cat. No.: B5803774
M. Wt: 302.28 g/mol
InChI Key: LLKLSQHJJOUZSZ-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl 3,4-dimethoxybenzoate is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate typically involves the esterification of 1,3-benzodioxol-5-yl methanol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane (DCM) at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-5-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Benzodioxol-5-yl 3,4-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxol-5-yl 3,4-dimethoxybenzoate is unique due to its specific combination of the benzodioxole and dimethoxybenzoate moieties, which confer distinct chemical and biological properties. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-benzodioxol-5-yl 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O6/c1-18-12-5-3-10(7-14(12)19-2)16(17)22-11-4-6-13-15(8-11)21-9-20-13/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKLSQHJJOUZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=CC3=C(C=C2)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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